Prostaglandin A2 methyl ester
Overview
Description
Prostaglandin A2 methyl ester is a methylated derivative of the prostaglandin PGA2 . It has a unique and intricate molecular structure that underlies its diverse physiological functions .
Synthesis Analysis
The synthesis of Prostaglandin A2 methyl ester involves several key steps. An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis
At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . The molecule’s overall size, shape, and biological activities are influenced by two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis
Prostaglandins play a critical role in various physiological processes. They possess unique functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, which contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .Scientific Research Applications
Gastric Secretion Inhibition and Peptic Ulcer Treatment
Marked Inhibition of Gastric Secretion by Prostaglandin Analogs Prostaglandin A2 methyl ester analogs, specifically 15(S)-15-methyl PGE2 and 16,16-dimethyl PGE2, demonstrated significant inhibition of gastric secretion stimulated by pentagastrin when administered orally. These findings suggest potential clinical applications in peptic ulcer treatment due to their dose-dependent efficacy and prolonged effect exceeding 4 hours. The absence of side effects at the administered doses further underscores their therapeutic potential Robert et al., 1974.
Enhanced Gastric Mucus Secretion The prostaglandin analog 15 (R) 15 methyl-E2-methyl ester, upon oral administration at a dose of 150 μg, was found to significantly stimulate mucus-secreting cells in the gastric mucosa of patients with peptic ulceration. This property highlights its therapeutic relevance in fostering the healing of gastric ulceration Fung, Lee, & Karim, 1974.
Inhibition of Gastric Acid Secretion Both oral and intravenous administration of the prostaglandin analog 16:16 dimethyl E2 methyl ester showed inhibition of basal and Pentagastrin-stimulated acid secretion. This inhibitory effect suggests a direct interaction with the parietal cell, indicating potential therapeutic use in peptic ulcer management Karim, Carter, Bhana, & Ganesan, 1973.
Direct Effect on Parietal Cells and Gastric Ulcer Healing Orally administered prostaglandin E2 and its 15-methyl analogues were shown to inhibit basal acid secretion. This action, believed to be direct on the parietal cells, signifies the potential value of these compounds in the treatment of peptic ulcers Karim, Carter, Bhana, & Ganesan, 1973.
Gastric Secretion Inhibition in Clinical Context
Profound Inhibitory Action on Gastric Acid and Pepsin Secretion In a study involving 32 healthy male volunteers, three methyl analogues of prostaglandin (PG) E2, specifically 15 (R) -15-methyl PGE2 methyl ester, 15 (S) -15-methyl PGE2 methyl ester, and 16, 16-dimethyl PGE2, were found to have a profound and prolonged inhibitory action on gastric acid and pepsin secretion. This inhibition was induced by pentagastrin and a peptone meal, indicating the potential clinical application of these methylated PG analogues in peptic ulcer treatment Konturek, Kwiecień, Świerczek, Oleksy, Sito, & Robert, 1976.
Gastric Ulcer Healing Promotion 15(R)15 Methylprostaglandin E2 methyl ester was administered orally to subjects with proven gastric ulcer, resulting in significant healing within 2 weeks. This finding underscores its effectiveness in promoting the healing of gastric ulcers Fung, Karim, & Tye, 1974.
Future Directions
properties
IUPAC Name |
methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMOWIJGLUCFB-PMPHTVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin A2 methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.